D2/D3 Receptor Binding Selectivity Compared to Tert-Butyl Urea Analog
The patent family encompassing this compound discloses that aminoalkylpiperazine-ureas with cyclohexyl termini (as in the target compound) exhibit preferential dopamine D3 receptor binding over D2, whereas closely related tert-butyl urea analogs show a shift toward D2-preferring profiles [1]. However, specific Ki or IC50 values for the target compound against directly matched comparators are not publicly available in primary literature. This represents a class-level inference rather than a direct head-to-head data point.
| Evidence Dimension | Dopamine D3 vs. D2 receptor binding preference |
|---|---|
| Target Compound Data | Not publicly disclosed with quantitative values |
| Comparator Or Baseline | Tert-butyl urea analog (e.g., 1-(tert-butyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, CAS 1172730-56-1): D3 vs D2 selectivity not quantitatively disclosed |
| Quantified Difference | Not calculable from public data |
| Conditions | Patent-level disclosure; specific assay conditions not fully detailed |
Why This Matters
The receptor selectivity profile is the primary determinant of the compound's suitability for dopamine D3-targeted research applications versus broader D2-targeted programs.
- [1] Ananthan S. Urea and amide derivatives of aminoalkylpiperazines and use thereof. US Patent 9,969,743 B2. Granted May 15, 2018. View Source
